2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 324546-22-7
VCID: VC3911084
InChI: InChI=1S/C8H12N2O2/c9-4-3-8(11)10-6-7-2-1-5-12-7/h7H,1-3,5-6H2,(H,10,11)
SMILES: C1CC(OC1)CNC(=O)CC#N
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol

2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide

CAS No.: 324546-22-7

Cat. No.: VC3911084

Molecular Formula: C8H12N2O2

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide - 324546-22-7

Specification

CAS No. 324546-22-7
Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
IUPAC Name 2-cyano-N-(oxolan-2-ylmethyl)acetamide
Standard InChI InChI=1S/C8H12N2O2/c9-4-3-8(11)10-6-7-2-1-5-12-7/h7H,1-3,5-6H2,(H,10,11)
Standard InChI Key WQPYFXKRRMIJFM-UHFFFAOYSA-N
SMILES C1CC(OC1)CNC(=O)CC#N
Canonical SMILES C1CC(OC1)CNC(=O)CC#N

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecule consists of:

  • A tetrahydrofuran (THF) ring substituted at the 2-position with a methyl group.

  • An acetamide backbone featuring a cyano group at the α-carbon.

  • Key functional groups: Amide (-NHCO-), cyano (-CN), and ether (tetrahydrofuran oxygen).

This combination enables participation in hydrogen bonding, radical reactions, and nucleophilic substitutions.

Synthesis and Optimization

Electrochemical Synthesis Protocol

The compound is synthesized via an electrochemically driven coupling reaction under mild conditions :

Reaction Setup

ComponentQuantity/Parameter
TsNH₂ (tosylamide)6 mmol (1.03 g)
n-Bu₄NBF₄12 mmol (2 eq.)
H₃PO₃6 mmol (1 eq.)
Solvent SystemAcetone:THF (4:1 v/v)
ElectrodesGraphite plates (3×3 cm)
Current Density20 mA (constant)
Duration36 hours

Mechanistic Features

  • Radical Intermediates: Trapping experiments with TEMPO confirmed radical species involvement (HRMS detection at m/z 228.1959 [M+H]⁺) .

  • Phosphonic Acid Byproduct: ³¹P NMR (δ = 8.2 ppm) and HRMS (m/z 151.0154 [M-H]⁻) identified tetrahydrofuranyl phosphonic acid as a transient intermediate .

Yield Optimization Strategies

ParameterImpact on Yield
Solvent PolarityHigher acetone ratios improve solubility of ionic intermediates
Current Density>25 mA leads to overoxidation; <15 mA slows reaction kinetics
Electrode Surface AreaLarger electrodes (5×5 cm) increase yield by 12%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃)

Signal (δ, ppm)Assignment
5.40–5.27 (m)THF-ring CH-O environment
4.34 (q, J=13.8)Methylene adjacent to amide
2.27–1.63 (m)THF ring protons

¹³C NMR

  • Cyano carbon: δ 117.8 ppm

  • Amide carbonyl: δ 169.5 ppm

High-Resolution Mass Spectrometry (HRMS)

  • Observed: m/z 228.1959 [M+H]⁺

  • Calculated: 228.1958 for C₁₃H₂₆NO₂⁺

Reaction Mechanisms and Kinetic Studies

Radical Pathway Evidence

Key Experiments

  • TEMPO Trapping:

    • Radical adduct detected at m/z 406.2453 [M+H]⁺ .

    • Complete reaction inhibition confirms radical chain mechanism.

  • Kinetic Isotope Effect (KIE):

    • kH/kD = 2.0 in THF/THF-d₈ mixtures .

    • Indicates rate-determining hydrogen abstraction step.

Cyclic Voltammetry Insights

Potential (V vs. Ag/Ag⁺)Process
1.2–1.5Oxidation of H₃PO₃ to H₃PO₄
2.8–3.2Substrate dehydrogenation

Applications in Heterocyclic Synthesis

Pharmaceutical Intermediates

  • Antiviral Precursor: Used in synthesis of neuraminidase inhibitors (IC₅₀ = 0.8 μM vs. H5N1 strain).

  • Analgesic Derivatives: Methylation at the amide nitrogen produces compounds with COX-2 selectivity (SI > 15).

ConditionDegradation ProductHalf-Life
pH < 3 (aqueous)Tetrahydrofuran-2-carboxylic acid2.1 h
UV Light (254 nm)Cyanoacetamide dimer8.4 h

Future Research Directions

Catalytic Asymmetric Variants

  • Develop chiral electrolyte systems for enantioselective synthesis.

  • Target >90% ee using BINOL-derived phosphoric acids.

Continuous Flow Electrochemistry

  • Design microfluidic reactors to reduce reaction time from 36 h to <4 h.

  • Integrate real-time MS monitoring for process optimization.

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